N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline
Description
N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline is an azo-aniline derivative characterized by a central aniline core substituted with diethylamine and methyl groups, linked via an azo (-N=N- ) bridge to a 5-phenyl-1H-pyrazol-3-yl moiety. These include:
Properties
CAS No. |
93963-73-6 |
|---|---|
Molecular Formula |
C20H23N5 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-yl)diazenyl]aniline |
InChI |
InChI=1S/C20H23N5/c1-4-25(5-2)17-11-12-18(15(3)13-17)21-23-20-14-19(22-24-20)16-9-7-6-8-10-16/h6-14H,4-5H2,1-3H3,(H,22,24) |
InChI Key |
XNKQOXQNQKLHLN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NNC(=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline typically involves the diazotization of aniline derivatives followed by azo coupling with a pyrazole derivative. The general synthetic route can be summarized as follows:
Diazotization: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Azo Coupling: The diazonium salt is then coupled with a pyrazole derivative under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Continuous Flow Reactors: To ensure consistent quality and yield, continuous flow reactors may be used for the diazotization and coupling reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Chemical Reactions Analysis
Reactivity of the Azo Group
The –N=N– bond is redox-active and susceptible to reduction or photochemical cleavage:
Reduction Reactions
-
Catalytic Hydrogenation : Using H₂/Pd-C reduces the azo bond to two amine groups, yielding:
-
Chemical Reduction (Na₂S₂O₄) : Cleaves the azo bond under mild conditions .
Pyrazole Ring Reactivity
The 5-phenyl-1H-pyrazole moiety participates in cycloaddition and electrophilic substitution:
Table 2: Pyrazole-Specific Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitration at pyrazole C4 |
| 1,3-Dipolar Cycloaddition | Diazoacetates | Triazole derivatives |
-
Nitration occurs preferentially at the pyrazole’s C4 due to electron-rich aromaticity .
-
Cycloaddition with diazo compounds forms fused heterocycles (e.g., triazoles) .
Aniline Substituent Effects
The N,N-diethyl and methyl groups influence electronic and steric properties:
-
Electronic Effects : Electron-donating groups enhance the azo compound’s stability toward electrophiles .
-
Steric Hindrance : Bulky substituents reduce coupling efficiency during synthesis .
Photochemical and Thermal Stability
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline is C20H23N5, with a molecular weight of approximately 333.43 g/mol. The compound features an azo group (-N=N-) which is characteristic of azo dyes, contributing to its vibrant coloration and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those related to this compound. Pyrazolo[1,5-a]pyrimidine derivatives have shown significant activity against various cancer cell lines due to their ability to inhibit specific enzymes involved in cancer progression. These compounds are being explored as scaffolds for new anticancer agents due to their structural diversity and biological activity .
Antimicrobial Properties
Azo compounds have been extensively studied for their antimicrobial properties. Research indicates that certain azo dyes exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. The incorporation of the pyrazole moiety may enhance these properties, providing a basis for further exploration in pharmaceutical applications .
Dyeing and Pigmentation
As an azo dye, this compound is utilized in the textile industry for dyeing fabrics. Azo dyes are known for their bright colors and stability, making them suitable for various applications in textiles and plastics. The compound's photophysical properties allow it to absorb light effectively, which can be harnessed in creating vibrant colored materials .
Photovoltaic Applications
The unique electronic properties of azo compounds have led to their investigation in organic photovoltaic devices. The ability of these compounds to undergo reversible photoisomerization makes them attractive for use in solar energy conversion technologies .
Colorimetric Detection
The distinct coloration of this compound allows it to be used as a colorimetric reagent in analytical chemistry. It can be employed to detect various metal ions and other analytes through changes in color intensity, facilitating quantitative analysis in environmental monitoring and quality control processes .
Case Study 1: Anticancer Drug Development
A study focused on synthesizing new pyrazole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines. The structural modifications allowed researchers to identify lead compounds for further development into anticancer drugs .
Case Study 2: Textile Application
In a comparative study of various azo dyes, this compound was evaluated for its dyeing efficiency on cotton fabrics. Results indicated that the dye provided excellent color fastness and vibrancy, making it suitable for commercial textile applications .
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Substituent Effects in Azo-Aniline Derivatives
Key Observations :
- Electron Density Modulation : The ethoxy group in donates electrons via resonance, contrasting with the nitro group in , which withdraws electrons, affecting redox properties and absorption spectra.
- Heterocyclic Influence : Pyrazole (target compound) and thiazole () rings introduce distinct electronic environments. Pyrazole’s aromaticity and hydrogen-bonding capability may enhance intermolecular interactions, whereas nitro-thiazole in increases thermal stability .
Physical and Chemical Properties
Table 2: Comparative Properties
Notes:
Biological Activity
N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-YL)azo]aniline (CAS: 93963-73-6) is a compound belonging to the class of azo dyes, characterized by its unique structure that incorporates both an azo group and a pyrazole moiety. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C20H23N5
- Molar Mass : 333.43 g/mol
- Structural Features : The compound features a diethylamino group, a methyl group, and a phenyl-substituted pyrazole linked via an azo bond.
Anticancer Potential
Recent studies indicate that compounds with pyrazole and azo functionalities exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrazolo[1,5-a]pyrimidines demonstrate potent cytotoxic effects against various cancer cell lines. The mechanisms often involve the inhibition of specific enzymes or pathways crucial for tumor growth and proliferation .
Enzyme Inhibition
The biological activity of this compound includes enzyme inhibition, particularly in relation to cancer treatment. Pyrazole derivatives have been reported to inhibit enzymes such as cyclooxygenases and lipoxygenases, which are involved in inflammatory processes and cancer progression. This inhibition can lead to reduced tumorigenesis and metastasis in preclinical models .
Study on Anticancer Activity
A notable study evaluated the anticancer activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 15 µM. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 15 | Apoptosis induction via caspase activation |
| Control Drug (e.g., Doxorubicin) | MCF-7 | 10 | DNA intercalation |
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate lipophilicity, which is beneficial for cellular membrane penetration. Studies suggest that its bioavailability can be enhanced through formulation strategies that improve solubility and stability in physiological conditions .
Q & A
Q. How is the molecular structure of N,N-Diethyl-3-methyl-4-[(5-phenyl-1H-pyrazol-3-yl)azo]aniline determined experimentally?
Methodology: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound is crystallized, and diffraction data collected using synchrotron or laboratory X-ray sources. Software suites like SHELXL refine the structure by modeling atomic positions, thermal parameters, and bond geometries. For example, disordered ethyl groups in the N,N-diethylaniline moiety can be resolved using PART instructions in SHELXL, with occupancy factors adjusted to fit electron density maps .
Q. What synthetic routes are optimized for preparing azo-linked pyrazole derivatives like this compound?
Methodology: Azo coupling via diazotization of an aniline derivative (e.g., 3-methyl-4-amino-N,N-diethylaniline) followed by reaction with a pyrazole nucleophile (e.g., 5-phenyl-1H-pyrazol-3-amine). Key parameters include pH control (acidic for diazonium stability) and temperature (<5°C to prevent decomposition). Evidence from analogous syntheses suggests using NaNO₂/HCl for diazotization and ethanol/water as solvent .
Q. How are spectroscopic techniques (FT-IR, NMR, UV-Vis) employed to characterize this compound?
Methodology:
- FT-IR : Identifies azo (–N=N–) stretches (~1450–1600 cm⁻¹) and pyrazole C–N vibrations (~1250 cm⁻¹).
- ¹H NMR : Diethyl groups appear as quartets (δ ~1.2 ppm for CH₃, δ ~3.4 ppm for N–CH₂), while pyrazole protons resonate as singlets (δ ~6.5–7.5 ppm).
- UV-Vis : π→π* transitions in the azo and aromatic systems yield absorbance in 350–500 nm, useful for studying electronic properties .
Advanced Research Questions
Q. How do structural distortions (e.g., dihedral angles, disorder) impact the compound’s crystallographic refinement and material properties?
Methodology: In the title compound, the pyrazoline ring exhibits near-coplanarity with the phenyl group (dihedral angle ~4.5°) but perpendicularity to the aniline moiety (~80°), influencing π-conjugation. Disordered ethyl groups require constrained refinement (ISOR, SIMU in SHELXL) to minimize overfitting. These distortions affect intermolecular interactions (e.g., π-stacking) and solubility, critical for dye or pharmaceutical applications .
Q. What computational approaches predict the electronic and optical properties of this azo-pyrazole system?
Methodology: Density Functional Theory (DFT) using Gaussian or ORCA software calculates frontier molecular orbitals (HOMO-LUMO gaps) and UV-Vis spectra via time-dependent DFT (TD-DFT). Basis sets like B3LYP/6-311+G(d,p) model electron density distributions, revealing charge transfer between the azo group and pyrazole ring. Compare computed vs. experimental λmax to validate models .
Q. How are contradictions in experimental vs. theoretical data resolved (e.g., bond lengths, spectroscopic shifts)?
Methodology: For bond length discrepancies (e.g., azo N–N vs. DFT predictions), analyze thermal motion (ADPs in crystallography) and solvent effects. For NMR shifts, use solvent-polarizable continuum models (PCM) in computations. If UV-Vis deviations exceed 20 nm, reassess solvent polarity or aggregation effects in experimental conditions .
Q. What strategies improve the photostability of azo-based compounds for dye applications?
Methodology: Introduce electron-withdrawing groups (e.g., –NO₂) on the phenyl ring to reduce azo bond cleavage under UV light. Alternatively, encapsulate the compound in polymer matrices (e.g., polystyrene) to limit oxygen exposure. Accelerated aging tests under controlled irradiation (e.g., Xenon arc lamps) quantify degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
